molecular formula C10H11ClFNO2 B1267247 Ethyl 2-(3-chloro-4-fluoroanilino)acetate CAS No. 2344-98-1

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Cat. No. B1267247
M. Wt: 231.65 g/mol
InChI Key: WHKWSCOKPZPNQV-UHFFFAOYSA-N
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Patent
US06919338B2

Procedure details

ethyl-2-(3-chloro-4-fluoroanilino)acetate (J. Med. Chem. 1965, 405-407) (2 g, 8.6 mmol) in THF (15 ml) ether (10 ml) was treated with Li Al H4 (460 mg, 12.1 mmol) at 40° C. for 4 hours. The mixture was then poured onto ice, treated with NaOH (2N, 10 ml), extracted with ethyl acetate, dried, evaporated to give title compound (1.48 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Li Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([Cl:14])[CH:8]=1)C.[OH-].[Na+]>C1COCC1>[OH:3][CH2:4][CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([Cl:14])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(CNC1=CC(=C(C=C1)F)Cl)=O
Name
Li Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=CC(=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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